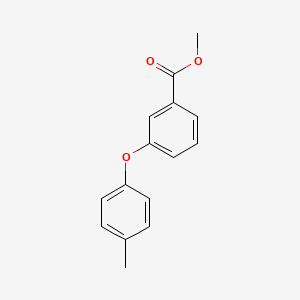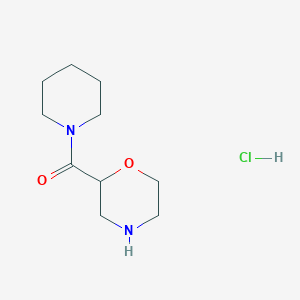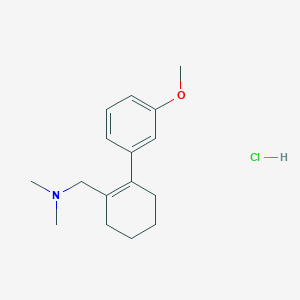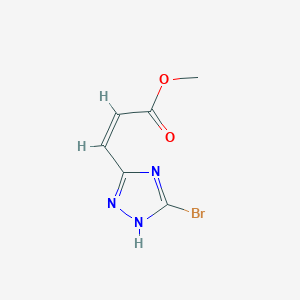![molecular formula C13H10ClN3OS2 B1427783 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanon, 2-[(4-Chlorphenyl)sulfanyl]- CAS No. 351857-37-9](/img/structure/B1427783.png)
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanon, 2-[(4-Chlorphenyl)sulfanyl]-
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone” is a complex organic compound that contains several functional groups and heterocyclic rings . The compound is part of the 1,2,4-triazole family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular formula of the compound is C20H16Cl2N4OS2 . It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This ring is connected to a thiazole ring, another five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The compound also contains a sulfanyl group (-SH) and a ketone group (C=O) .
Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
Die Verbindung hat in der antiviralen Therapie Potenzial gezeigt. Derivate des Thiadiazol-Moleküls, das Teil der Struktur der Verbindung ist, wurden synthetisiert und auf ihre antivirale Aktivität getestet. Einige Derivate haben eine Aktivität gegen das Tabakmosaikvirus gezeigt, was auf ein mögliches landwirtschaftliches Anwendungspotenzial hindeutet .
Antifungal und antibakterielle Eigenschaften
Thiadiazol-Derivate, die strukturell mit der fraglichen Verbindung verwandt sind, wurden als antifungale und antibakterielle Eigenschaften berichtet. Dies deutet darauf hin, dass die Verbindung für die Entwicklung neuer antimikrobieller Wirkstoffe untersucht werden könnte .
Antitumor- und zytotoxische Aktivität
Verbindungen mit einem Thiazolring wurden mit Antitumor- und zytotoxischen Aktivitäten in Verbindung gebracht. Dies deutet darauf hin, dass die Verbindung für potenzielle Anwendungen in der Krebstherapie weiter erforscht werden könnte .
Landwirtschaftliche Biotechnik
Die Derivate der Verbindung könnten in der landwirtschaftlichen Biotechnik eingesetzt werden. Die zuvor erwähnten antiviralen Eigenschaften könnten genutzt werden, um Nutzpflanzen vor Viruskrankheiten zu schützen, wodurch der Ernteertrag und die Ernährungssicherheit verbessert werden .
Entwicklung von Pharmaka
Angesichts der vielfältigen biologischen Aktivitäten, die mit Thiazol-Derivaten verbunden sind, besteht die Möglichkeit, dass die Verbindung bei der Entwicklung einer Reihe von Pharmaka eingesetzt wird. Dazu könnten Medikamente mit analgetischen, entzündungshemmenden oder neuroprotektiven Wirkungen gehören .
Chemische Synthese und Materialwissenschaften
Die Verbindung könnte aufgrund ihres Potenzials als Baustein für komplexere Moleküle eine Rolle in der chemischen Synthese und in den Materialwissenschaften spielen. Ihre Derivate könnten zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden .
Enzymhemmung
Thiadiazol-Derivate sind bekanntlich als Enzymhemmer. Diese Eigenschaft könnte beim Design von Medikamenten genutzt werden, die auf bestimmte Enzyme zielen, die mit Krankheiten in Verbindung stehen .
Neurotransmitter-Synthese
Der Thiazolring kommt natürlicherweise in Vitamin B1 vor, das für die Synthese von Neurotransmittern unerlässlich ist. Dies impliziert, dass die Verbindung auf ihre Rolle in der neurologischen Gesundheit und der Behandlung verwandter Störungen untersucht werden könnte .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMSBHZASMYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


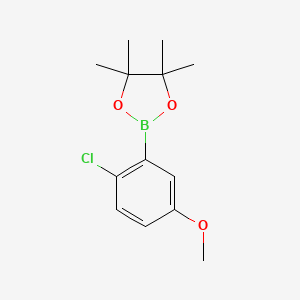
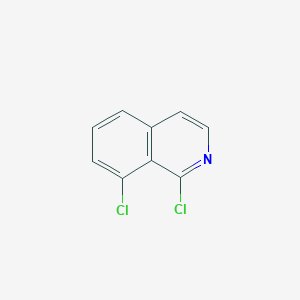
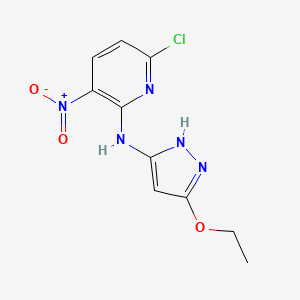
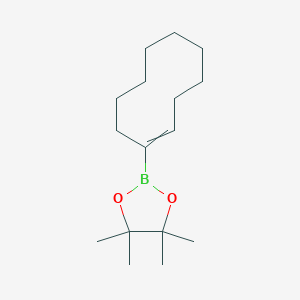

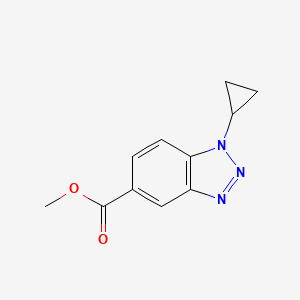

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
